3-Iodophenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-iodophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCNSMUGOQHBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457658-05-8 | |
| Record name | (3-iodophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Iodophenylurea and Analogous Structures
Foundational Synthesis Strategies for Substituted Phenylureas
The construction of substituted phenylureas relies on several well-established synthetic strategies. These methods primarily involve the reaction of an amine with a suitable carbonyl-containing reagent to form the characteristic urea (B33335) linkage.
Common Precursors and Reagents for Urea Moiety Formation
The formation of the urea group in substituted phenylureas typically involves the reaction of anilines with isocyanates or their precursors. ajol.inforsc.org Common reagents used to generate the isocyanate functionality in situ or as a stable intermediate include phosgene (B1210022) and its safer alternatives like triphosgene (B27547) and bis(trichloromethyl) carbonate (BTC). ajol.inforsc.org For instance, substituted anilines can be reacted with BTC in a solvent like dry ethyl acetate (B1210297) to produce the corresponding phenyl isocyanate. ajol.info This isocyanate is then reacted with ammonia (B1221849) or an amine to yield the desired phenylurea. ajol.info
Alternative, more environmentally benign methods avoid the use of phosgene derivatives altogether. One such approach is the transamidation of urea with an amine, though this often requires catalysts or high temperatures. rsc.org Another common method is the reaction of an amine with potassium cyanate (B1221674) in the presence of an acid, which proceeds through an isocyanate intermediate. rsc.org This method is particularly useful for its operational simplicity and scalability. rsc.org Additionally, N-acylbenzotriazoles can be reacted with amines in the presence of diphenylphosphoryl azide (B81097) (DPPA) to form ureas via a Curtius rearrangement, which generates an isocyanate intermediate. thieme-connect.com
Control of Regioselectivity in Arylurea Synthesis
Achieving the desired regioselectivity is crucial when synthesizing asymmetrically substituted ureas. The substitution pattern on the aromatic ring can significantly influence the reactivity of the starting materials and the final product structure. In reactions involving substituted anilines, the electronic nature and steric hindrance of the substituents dictate the position of further reactions. For example, in the synthesis of benzimidazolones from monosubstituted ureas and dihaloaromatic systems, a single palladium catalyst can promote a cascade of two chemoselective C-N bond-forming processes, leading to highly selective and predictable formation of complex heterocycles. mit.eduacs.org The catalyst's ability to differentiate between different halogen atoms (e.g., bromine and chlorine) on the aromatic ring allows for controlled, stepwise bond formation. mit.eduacs.org
The use of directing groups can also effectively control regioselectivity. For instance, a urea group can act as a directing group for ortho C-H activation in rhodium-catalyzed reactions, enabling the synthesis of polyarenes with specific substitution patterns. rhhz.net
Specific Synthetic Protocols for 3-Iodophenylurea
The synthesis of this compound can be accomplished through several established routes, primarily utilizing 3-iodoaniline (B1194756) as the key starting material.
Synthesis from 3-Iodoaniline Precursors (e.g., using Potassium Cyanate)
A straightforward and common method for preparing this compound involves the reaction of 3-iodoaniline with potassium cyanate. This reaction is typically carried out in an aqueous acidic medium. rsc.org The protonated amine reacts with the cyanate ion to form an unstable isocyanic acid intermediate, which then rapidly reacts with another molecule of the amine to yield the target urea. This method is advantageous due to the ready availability of the starting materials and the relatively simple reaction conditions.
Another approach involves heating a mixture of an aniline (B41778) derivative, such as 4-bromo-2-iodoaniline, with potassium cyanate in glacial acetic acid to produce the corresponding phenylurea. zenodo.org This suggests a similar protocol could be applied to 3-iodoaniline.
Alternative Routes via Isocyanate Reactions (e.g., Phenyl Isocyanate with Iodoanilines)
An alternative and widely used method for synthesizing substituted ureas is the reaction of a suitable phenyl isocyanate with an appropriate amine. google.com In the context of this compound, this would involve the reaction of 3-iodophenyl isocyanate with ammonia. The required 3-iodophenyl isocyanate can be prepared from 3-iodoaniline by reacting it with phosgene or a phosgene equivalent like triphosgene. rsc.org For example, p-iodoaniline can be converted to p-iodophenyl isocyanate using triphosgene in dichloromethane. rsc.org A similar reaction with 3-iodoaniline would provide the necessary isocyanate precursor for the synthesis of this compound.
The reaction of an isocyanate with an amine is generally a high-yielding and clean reaction, often proceeding readily at room temperature in a suitable solvent.
Optimization of Reaction Parameters and Yield Considerations
The yield and purity of this compound are highly dependent on the optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time. For instance, in the synthesis of a related compound, 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea, using N,N'-carbonyldiimidazole (CDI) activation, parameters such as solvent (DMF), temperature (ice-cooling to room temperature), and the use of a nitrogen atmosphere were critical for achieving a high yield (93.4%).
In palladium-catalyzed cross-coupling reactions to form P-stereogenic phosphines from this compound, the choice of catalyst, base, and solvent significantly impacts the enantiomeric excess and conversion rates. acs.orgias.ac.inias.ac.in For example, in a nickel-catalyzed synthesis, a high enantiomeric excess (99%) was achieved by carefully selecting the catalyst loading and reaction temperature. ias.ac.inias.ac.in These findings highlight the importance of fine-tuning reaction conditions to maximize the desired product's yield and purity.
Below is a table summarizing synthetic approaches for phenylureas, which are analogous to the synthesis of this compound.
| Precursors | Reagents/Conditions | Product Type | Yield (%) | Reference |
| Substituted Aniline, Bis(trichloromethyl) carbonate | Dry ethyl acetate, reflux | Substituted Phenyl Isocyanate | - | ajol.info |
| Substituted Phenyl Isocyanate, Ammonia | Acetone, 0-5 °C | Substituted Phenylurea | - | ajol.info |
| Aniline, Potassium Cyanate | Aqueous HCl, room temperature | Phenylurea | Good to Excellent | rsc.org |
| 2-Fluoro-4-iodoaniline (B146158), Cyclopropylamine | CDI, DMF, triethylamine | 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | 93.4 | |
| 2-Fluoro-4-iodoaniline, Cyclopropylamine | 2-Fluoro-4-iodophenyl isocyanate, THF/DMF | 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | >90 | |
| p-Iodoaniline, Triphosgene | Dichloromethane, -35 °C | p-Iodophenyl isocyanate | 60 | rsc.org |
Synthesis of Structurally Related Iodophenylurea Derivatives
The fundamental synthetic routes used to create this compound can be effectively modified to produce a wide array of structurally related compounds. These include its positional isomers, derivatives with various N-substitution patterns, and analogous structures such as diarylureas and thioureas.
Positional Isomers: Approaches to 2-Iodophenylurea and 4-Iodophenylurea
The synthesis of positional isomers, specifically 2-iodophenylurea and 4-iodophenylurea, relies on the same core chemical reactions as the synthesis of the 3-iodo isomer, with the primary difference being the choice of the starting aniline.
A principal method for synthesizing these ureas involves the reaction of the corresponding iodoaniline with a suitable isocyanate. For instance, N-2,6-difluorobenzoyl-N'-2-fluoro-4-iodophenylurea is produced by reacting 2-fluoro-4-iodoaniline with 2,6-difluorobenzoyl isocyanate in a solvent like toluene. google.com Similarly, reacting 2-fluoro-4-chlorophenyl isocyanate with 2,6-difluorobenzamide (B103285) in xylene can yield the corresponding urea derivative. google.com This general principle can be applied to create the simpler, unsubstituted 2- and 4-iodophenylureas by reacting 2-iodoaniline (B362364) or 4-iodoaniline (B139537) with a source of the ureido group.
An alternative, well-established route is the reaction of an appropriately substituted aniline with a cyanate salt in an acidic medium. For example, 4-fluorophenylurea (B1293571) can be prepared by reacting 4-fluoroaniline (B128567) with potassium cyanate in a solution of acetic acid and water. google.com This method can be directly adapted for the synthesis of 2-iodophenylurea and 4-iodophenylurea by starting with 2-iodoaniline and 4-iodoaniline, respectively.
The key to forming these positional isomers is the selection of the correct starting material. The synthesis of 2-iodophenylurea requires 2-iodoaniline, and the synthesis of 4-iodophenylurea requires 4-iodoaniline. These precursors can be sourced commercially or synthesized through standard aromatic iodination techniques.
N-Substitution Patterns: Synthesis of N-Alkyl and N-Aryl Iodophenylureas
Introducing alkyl or aryl substituents onto the nitrogen atoms of the urea functional group (N-substitution) is a common strategy to create diverse libraries of iodophenylurea derivatives. The synthetic approach is generally dictated by which nitrogen of the urea is being substituted.
The most direct method for preparing N'-substituted iodophenylureas involves the reaction of an iodophenyl isocyanate with a primary or secondary amine. This nucleophilic addition reaction is widely used to form the urea linkage. For example, N'-substituted ureas can be synthesized by coupling an amine with a freshly prepared isocyanate. nih.gov Specifically, 4-iodophenyl isocyanate can be reacted with various amines to produce N'-substituted N-(4-iodophenyl)ureas. nih.govthieme-connect.de Following this pattern, N-alkyl and N-aryl iodophenylureas are readily synthesized by reacting the desired iodophenyl isocyanate (e.g., 3-iodophenyl isocyanate) with an appropriate alkylamine or arylamine. nih.gov
Synthesizing ureas with a substituent on the nitrogen atom directly attached to the iodinated ring (the N-position) typically requires starting with an N-substituted iodoaniline. This precursor is then reacted with an isocyanate to form the final product.
Formation of Diarylureas and Thiourea (B124793) Analogues
The synthetic methodologies for iodophenylureas are readily adaptable for the formation of both diarylureas and the corresponding thiourea analogues.
Diarylureas: These compounds, which feature aryl groups on both urea nitrogens, can be synthesized symmetrically or asymmetrically. Unsymmetrical diarylureas are commonly prepared through the reaction of an aryl isocyanate with an arylamine. researchgate.net For instance, a diarylurea containing an iodophenyl group, such as 1-(4-chlorophenyl)-3-(3-(1-methyl-1H-pyrrol-2-yl)phenyl)urea, can be synthesized by reacting 3-(1-methyl-1H-pyrrol-2-yl)aniline with 4-chlorophenyl isocyanate. nih.gov This modular approach allows for the synthesis of a wide range of iodinated diarylureas by reacting an iodoaniline with an aryl isocyanate or an iodophenyl isocyanate with an aniline.
Thiourea Analogues: The synthesis of iodophenylthioureas mirrors that of ureas, but employs sulfur-containing reagents. The key reaction is the condensation of an amine with an isothiocyanate. nih.gov For example, 1-(2-iodophenyl)-3-phenylthioureas can serve as starting materials for more complex heterocyclic structures. researchgate.net The synthesis typically begins with the preparation of an iodophenyl isothiocyanate from the corresponding iodoaniline. nih.gov This isothiocyanate intermediate is then reacted with a primary or secondary amine to yield the N-substituted iodophenylthiourea. For instance, N-2-Iodophenyl N1-benzoyl thiourea is obtained by reacting benzoyl isothiocyanate with 2-iodoaniline. ias.ac.in
Chemical Reactivity and Advanced Transformations of 3 Iodophenylurea
3-Iodophenylurea as a Strategic Building Block in Complex Molecule Construction
This compound serves as a valuable and strategic building block in the field of synthetic organic chemistry, particularly in the construction of complex, three-dimensional molecules. illinois.eduirb.hr Its structure, featuring an aryl iodide group and a urea (B33335) moiety, makes it a versatile synthon. The iodine atom provides a reactive site for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. eie.grnih.gov Simultaneously, the urea group can act as a hydrogen-bonding motif, capable of directing the self-assembly of molecules into larger, ordered supramolecular structures. acs.orgresearchgate.net
This dual functionality is exemplified in its use for synthesizing P-stereogenic phosphines, where the aryl iodide is the coupling site and the urea group facilitates the creation of supramolecular ligands. acs.orgacs.org The deliberate incorporation of the urea moiety allows the resulting phosphines to self-assemble on a metal template, mimicking the coordination of bidentate ligands. acs.org Researchers have leveraged this compound to create libraries of structurally diverse compounds, demonstrating its utility as a foundational component for assembling sophisticated molecular architectures. illinois.edufluorochem.co.uk
Metal-Catalyzed Carbon-Heteroatom Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-heteroatom bonds. eie.grnih.govmdpi.com this compound is an excellent substrate for these transformations, particularly for carbon-phosphorus (C-P) bond formation, a critical step in the synthesis of valuable phosphine (B1218219) ligands used in asymmetric catalysis. ias.ac.insustech.edu.cn Both palladium and nickel complexes have been successfully employed to catalyze the coupling of this compound with secondary phosphines, leading to the creation of P-stereogenic centers with high degrees of control. acs.orgias.ac.in
The palladium-catalyzed coupling of aryl halides with secondary phosphines is one of the most efficient methods for constructing enantiopure carbon-phosphorus bonds. acs.orgacs.org this compound has been effectively used as the aryl halide component in these reactions to generate novel P-stereogenic phosphines that contain a hydrogen-bonding urea group. acs.orgresearchgate.net This approach represents a significant advancement, as the synthesis of P-chiral compounds has traditionally been challenging. acs.org The resulting supramolecular phosphines have demonstrated high efficacy in further catalytic applications, such as asymmetric hydrogenation. acs.orgacs.org
A notable example involves the reaction between a secondary phosphine like tolylphenylphosphine and this compound. acs.org The use of a specifically designed palladium catalyst system enables the direct formation of the C-P bond, yielding the desired trivalent phosphine product. organic-chemistry.org This method avoids the often necessary, multi-step synthesis involving phosphine oxides or borane-protected intermediates. organic-chemistry.orgrsc.org
A key achievement in the palladium-catalyzed phosphination of this compound is the ability to achieve high enantioselectivity. acs.orgsustech.edu.cn By employing a chiral palladium catalyst, the reaction between tolylphenylphosphine and this compound can proceed with an exceptional enantiomeric excess (ee) of 97%. acs.orgacs.org This level of stereocontrol is critical for producing enantiopure P-stereogenic ligands, which are highly sought after for asymmetric catalysis. acs.orgnih.gov
The success of the asymmetric synthesis is highly dependent on reaction conditions. Research has shown that factors such as temperature play a crucial role in stereocontrol. acs.org For instance, decreasing the reaction temperature from 20 °C to 0 °C was found to significantly improve the enantiomeric excess from 46% to 83%. acs.org The dynamic kinetic resolution of racemic phosphine starting materials, mediated by the chiral palladium complex, is a key strategy in these transformations. rsc.org This process relies on the rapid equilibration of diastereomeric palladium-phosphido intermediates, one of which reacts preferentially to form the final product with high enantiopurity. rsc.org The resulting enantioenriched P-chirogenic supramolecular phosphines have been used in asymmetric hydrogenation, achieving up to 99% ee for the hydrogenated product. acs.orgacs.org
| Reactant A | Reactant B | Catalyst | Key Conditions | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Tolylphenylphosphine | This compound | Isolated Pd(II) complex | 0 °C | 83% | acs.org |
| Tolylphenylphosphine | This compound | Isolated Pd(II) complex (5) | Not specified | 97% | acs.org |
| 2,3-dihydro-1-H-phosphindole | 1-(3-iodophenyl)urea | (R, R)‐QuinoxP* ligated palladium complex (Pd‐2) | Not specified | Up to 99% | researchgate.net |
The efficacy of palladium-catalyzed coupling reactions hinges on the generation of an active Pd(0) species from a more stable Pd(II) precatalyst. nih.govrsc.org In the synthesis of P-stereogenic phosphines using this compound, an isolated Pd(II) complex has been used as the precatalyst. acs.org These precatalysts are typically air- and moisture-stable, and upon activation under mild conditions, they form the desired ligated Pd(0) species that enters the catalytic cycle. nih.gov The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination steps. uvic.ca
The design of the precatalyst and the choice of ligands are crucial. Ligands not only stabilize the palladium center but also influence the stereochemical outcome of the reaction. acs.org In the context of creating supramolecular phosphines from this compound, the urea moiety on the product molecule itself plays a role in ligand-like coordination. acs.org The P-stereogenic phosphine products can self-assemble on a metal template through their hydrogen-bonding urea groups, effectively mimicking the coordination of a bidentate ligand. acs.orgacs.org This supramolecular interaction is a key design element that contributes to the high efficiency and selectivity observed in subsequent catalytic applications. acs.org
As an alternative to costly palladium catalysts, research has explored the use of more earth-abundant 3d metals like nickel for C-P coupling reactions. ias.ac.in Nickel catalysts have been successfully developed for the asymmetric phosphination of this compound, demonstrating that nickel can be a viable and efficient replacement for palladium in these transformations. ias.ac.inresearchgate.net Inspired by previous successes with palladium, researchers have synthesized and characterized specific chiral nickel catalysts for this purpose. ias.ac.in
The reaction involves treating a racemic secondary phosphine, such as methyl(phenyl)phosphine, with 1-(3-iodophenyl)urea in the presence of a chiral nickel catalyst. ias.ac.in A challenge with P-chiral phosphines is their tendency to invert at room temperature, which would lead to a loss of enantioselectivity. ias.ac.in To prevent this, the resulting phosphine product is typically treated with sulfur powder to form a stable, sulfur-protected phosphine, which can then be isolated and analyzed. ias.ac.in
The key to achieving high enantioselectivity in nickel-catalyzed C-P coupling is the design of the chiral nickel complex. nus.edu.sg A specific complex, [Ni-((S,S)Me-FerroLANE)(phenyl)(I)], was synthesized by reacting the (S,S) Me-FerroLANE ligand with a nickel metal precursor. ias.ac.in This chiral catalyst was then tested in the asymmetric phosphination of 1-(3-iodophenyl)urea. ias.ac.in
Optimization of the reaction parameters, including the base and temperature, was critical for success. The reaction of methyl(phenyl)phosphine with 1-(3-iodophenyl)urea using the chiral nickel catalyst produced the corresponding sulfur-protected P-chiral supramolecular phosphine with an outstanding enantiomeric excess of 99% and a moderate conversion of 51%. ias.ac.in These results underscore the pivotal role of the chiral nickel complex in controlling the stereochemical outcome and establishing a highly enantioselective transformation. ias.ac.inresearchgate.net This work opens the door for using less expensive, earth-abundant metals in the synthesis of valuable P-chiral compounds. ias.ac.in
Nickel-Catalyzed Carbon-Phosphorus Coupling
Reaction Conditions and Product Isolation
The successful synthesis of biaryl compounds via Suzuki-Miyaura coupling of this compound hinges on carefully optimized reaction conditions. These reactions are typically catalyzed by palladium complexes and require a base to facilitate the transmetalation step. yonedalabs.comlibretexts.orgmt.com Common solvents for Suzuki coupling include toluene, tetrahydrofuran (B95107) (THF), and dioxane, often with the addition of water. yonedalabs.comnumberanalytics.com Reaction temperatures can vary but often range from ambient to elevated temperatures, such as 80-120°C, to drive the reaction to completion. researchgate.netharvard.edursc.org
The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. yonedalabs.comreddit.com Palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium complexes with dibenzylideneacetone (B150790) (dba) are frequently used. yonedalabs.com The ligands, often phosphines, play a significant role in stabilizing the palladium catalyst and influencing its reactivity. reddit.comjk-sci.com For instance, bulky and electron-rich ligands can promote the desired reductive elimination step and minimize side reactions like homo-coupling. rsc.orgreddit.com
Product isolation typically involves a workup procedure to remove the catalyst, unreacted starting materials, and byproducts. This often includes partitioning the reaction mixture between an organic solvent, like ethyl acetate (B1210297), and water. nrochemistry.com Subsequent purification is commonly achieved through column chromatography to isolate the desired biaryl product from impurities such as homo-coupled products and dehalogenated starting material. researchgate.net
Below is a table summarizing typical reaction conditions for the Suzuki-Miyaura coupling of an aryl iodide like this compound.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | PPh₃, Buchwald ligands (e.g., XPhos), dppf |
| Base | Cs₂CO₃, K₂CO₃, NaOH |
| Solvent | Toluene, Dioxane, THF, often with water |
| Temperature | 80-120 °C |
| Reaction Time | 1.5 - 71 hours |
This table represents a generalized summary of conditions and specific reactions may require optimization.
General Mechanistic Insights into Aryl Halide Coupling Reactions
The Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction, proceeds through a well-established catalytic cycle. libretexts.orgmt.comnumberanalytics.com The fundamental steps of this mechanism are oxidative addition, transmetalation, and reductive elimination. libretexts.orgnumberanalytics.com
The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. libretexts.orgnumberanalytics.com This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a palladium(II) intermediate. libretexts.orgmt.com The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl. libretexts.org
The next key step is transmetalation . libretexts.orgwikipedia.org In this process, the organic group from an organoboron compound (like a boronic acid or its ester) is transferred to the palladium(II) complex. numberanalytics.comwikipedia.org This step requires the presence of a base to activate the organoboron reagent. mt.comharvard.edu The exact mechanism of transmetalation is complex and can be influenced by the specific base and solvent used. harvard.eduwikipedia.org
Finally, reductive elimination occurs from the palladium(II) intermediate, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.org This step typically proceeds with retention of the stereochemistry of the coupling partners. libretexts.org
Another important aryl halide coupling reaction is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. jk-sci.comnumberanalytics.comname-reaction.com This reaction also follows a similar catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the arylamine product. jk-sci.comname-reaction.comwikipedia.org
Nucleophilic Substitution Reactions Involving the Aryl Iodine Moiety
The iodine atom in this compound serves as a leaving group in nucleophilic substitution reactions, although direct nucleophilic aromatic substitution on an unactivated aryl halide is generally challenging. up.ac.zamatanginicollege.ac.in In such reactions, a nucleophile, an electron-rich species, replaces the iodide on the aromatic ring. matanginicollege.ac.in For these reactions to occur, the aryl ring typically needs to be activated by electron-withdrawing groups, or the reaction may proceed through a different mechanism, such as one involving a benzyne (B1209423) intermediate.
The general form of a nucleophilic substitution reaction involves the attack of a nucleophile on the substrate, leading to the displacement of the leaving group. matanginicollege.ac.in The feasibility and rate of these reactions depend on several factors, including the nature of the nucleophile, the solvent, and the presence of any activating groups on the aromatic ring. gatech.edu
While direct S_NAr reactions on this compound may be limited, the iodine atom can be displaced under certain conditions, for example, using strong nucleophiles or under transition-metal catalysis. The reactivity of aryl halides in nucleophilic aromatic substitution generally follows the trend F > Cl > Br > I, which is opposite to that observed in palladium-catalyzed coupling reactions.
Other Chemical Transformations and Functional Group Interconversions
Beyond coupling and substitution reactions, the functional groups present in this compound can undergo various other chemical transformations. Functional group interconversion refers to the process of converting one functional group into another through reactions like oxidation, reduction, or rearrangement. imperial.ac.ukfiveable.me
For instance, the urea moiety could potentially be hydrolyzed under harsh acidic or basic conditions to yield 3-iodoaniline (B1194756) and carbon dioxide. The phenyl ring itself can undergo electrophilic substitution reactions, although the directing effects of the iodo and urea substituents would influence the position of the incoming electrophile.
The concept of functional group interconversion is a cornerstone of synthetic organic chemistry, allowing for the strategic modification of molecules to access a wide range of derivatives. imperial.ac.ukscribd.com For example, an alcohol can be converted to an alkyl halide, which can then participate in further substitution or coupling reactions. ub.edu Similarly, aldehydes and ketones can be reduced to alcohols or oxidized to carboxylic acids. fiveable.mescribd.com While specific examples for this compound are not detailed here, the principles of functional group interconversion provide a framework for envisioning a variety of potential transformations.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing extensive details about a molecule's structure without causing its destruction. This method leverages the magnetic properties of atomic nuclei to map the proton and carbon skeletons of a compound.
Proton NMR Spectroscopy (¹H NMR) for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and electronic environments of hydrogen atoms within a molecule. The position of a signal (chemical shift, δ) in the spectrum reveals the chemical environment of the proton, while signal splitting provides information about adjacent protons.
In a typical ¹H NMR spectrum of 3-Iodophenylurea, one would expect to observe signals corresponding to the aromatic protons and the urea (B33335) (-NHCONH₂) protons. The aromatic protons typically resonate in the downfield region of the spectrum due to the deshielding effects of the aromatic ring. The substitution pattern on the phenyl ring dictates the specific chemical shifts and coupling patterns observed. The protons of the urea group often appear as broad singlets and their chemical shifts can be variable. The identity of these labile protons can be confirmed by their disappearance from the spectrum upon exchange with deuterium (B1214612) oxide (D₂O). acs.org
Table 1: Predicted ¹H NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on the solvent used.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| Urea NH | Variable | Broad Singlet |
| Urea NH₂ | Variable | Broad Singlet |
Carbon-13 NMR Spectroscopy (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is employed to probe the carbon framework of a molecule, with each unique carbon atom generating a distinct signal. bhu.ac.in The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, typically spanning from 0 to 220 ppm, which minimizes signal overlap. bhu.ac.in
The ¹³C NMR spectrum of this compound is expected to display signals for the six carbons of the aromatic ring and the carbonyl carbon of the urea group. The carbon atom directly bonded to the iodine (C-I) will have a characteristic chemical shift, often shifted upfield due to the "heavy atom effect." The carbonyl carbon signal is typically found in the far downfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on the solvent used.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| Carbonyl C=O | 150 - 160 |
| Aromatic C-I | 90 - 100 |
| Aromatic CH | 115 - 140 |
| Aromatic C-NH | 140 - 150 |
Advanced NMR Techniques (e.g., DEPT-135)
Advanced NMR experiments like Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable for differentiating between carbon types based on the number of attached protons. libretexts.org A DEPT-135 experiment, for instance, displays methine (CH) and methyl (CH₃) signals as positive peaks, while methylene (B1212753) (CH₂) signals appear as negative peaks. libretexts.orguobasrah.edu.iq Quaternary carbons, which lack directly attached protons, are not observed in DEPT spectra. nanalysis.com
For this compound, a DEPT-135 spectrum would show positive signals for the CH groups of the phenyl ring, aiding in their definitive assignment. This technique, when used in conjunction with the standard ¹³C NMR spectrum, provides a more complete picture of the molecule's carbon skeleton. nanalysis.com
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a highly sensitive analytical method that measures the mass-to-charge ratio (m/z) of ions. cmeri.res.in It is essential for determining the molecular weight of a compound, confirming its elemental formula, and evaluating its purity. cmeri.res.in
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it ionizes molecules without significant fragmentation. libretexts.org This makes it particularly well-suited for polar and thermally unstable molecules. nih.gov In ESI-MS, a sample solution is sprayed through a charged needle, forming charged droplets. libretexts.org As the solvent evaporates, gas-phase ions of the analyte are produced and directed into the mass analyzer. nih.gov
For this compound, which has a molecular weight of 264.04 g/mol , an ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z of approximately 265. Other adduct ions, such as the sodium adduct [M+Na]⁺, might also be observed. awi.de
Integration with Chromatographic Techniques (e.g., LC-MS, GC-MS)
To analyze complex mixtures or to rigorously assess sample purity, mass spectrometry is frequently coupled with chromatographic separation methods. sci-hub.seucanr.eduunit.no
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the detection sensitivity of mass spectrometry. nih.govresearchgate.net In an LC-MS analysis, the components of a sample are first separated on a chromatographic column before being introduced into the mass spectrometer. This allows for the precise quantification of this compound and the identification of any impurities or byproducts. sci-hub.se
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. etamu.edu A sample is vaporized and separated on a gas chromatography column before entering the mass spectrometer. etamu.edu While direct analysis of this compound by GC-MS may be challenging due to its polarity and relatively low volatility, the technique is suitable for analyzing potential volatile impurities or starting materials. orslabs.comoregonstate.edu
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule by probing the vibrations of its chemical bonds. mdpi.com These techniques are instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. mdpi.comcompoundchem.com This absorption is characteristic of specific bond types and functional groups within the molecule. compoundchem.comupi.edu The IR spectrum of a compound provides a unique pattern of absorption bands, with the position, intensity, and shape of these bands offering valuable structural information. upi.eduspecac.com
For this compound, key functional groups include the urea moiety (-NH-CO-NH-) and the iodinated phenyl ring. The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the urea group, as well as vibrations associated with the aromatic ring and the C-I bond.
A typical IR spectrum is divided into the functional group region (1500-3500 cm⁻¹) and the fingerprint region (500-1500 cm⁻¹). specac.com The functional group region is particularly useful for identifying key structural features. specac.com
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Urea) | Stretching | 3200-3500 | Medium-Weak, often two bands for primary amides nobraintoosmall.co.nz |
| C-H (Aromatic) | Stretching | 3020-3100 | Medium nobraintoosmall.co.nz |
| C=O (Urea) | Stretching | 1630-1695 | Strong nobraintoosmall.co.nz |
| C=C (Aromatic) | Stretching | 1550-1700 | Variable specac.com |
| N-H (Urea) | Bending | 1590-1650 | Medium nobraintoosmall.co.nz |
| C-N (Urea) | Stretching | 1000-1250 | Medium nobraintoosmall.co.nz |
| C-I | Stretching | 500-600 | Strong nobraintoosmall.co.nz |
This table is generated based on typical IR absorption ranges for the respective functional groups and may vary slightly based on the specific molecular environment.
Analysis of the IR spectrum allows for the confirmation of the presence of the urea functionality and the aromatic ring, which are critical components of the this compound structure. The broadness of the N-H stretching bands can also provide information about hydrogen bonding within the sample. specac.com
Raman Spectroscopy in Molecular Characterization
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. horiba.com When photons interact with a molecule, they can be scattered with a change in energy that corresponds to the vibrational energy levels of the molecule. horiba.com This energy shift provides a Raman spectrum, which, like an IR spectrum, is a unique fingerprint of the molecule. mdpi.comhoriba.com
A key advantage of Raman spectroscopy is its ability to analyze aqueous solutions without significant interference from water, which has a strong absorption in the IR region. horiba.com It is also highly specific and can provide information about crystalline phase and orientation. horiba.com
For this compound, Raman spectroscopy can be used to confirm the presence of the same functional groups identified by IR spectroscopy. The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C=O and C-N bonds of the urea group. The C-I bond would also have a characteristic Raman signal. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which can make it more effective for observing certain skeletal vibrations compared to IR spectroscopy.
Table 2: Potential Raman Bands for this compound
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| C=O Stretching | ~1650 | Medium-Strong |
| C-N Stretching | ~1200-1400 | Medium |
| C-I Stretching | ~200-400 | Strong |
| N-H Bending | ~1600 | Medium |
This table provides an estimation of Raman shifts based on general principles and data for similar structures. Actual values can vary.
The combination of IR and Raman spectroscopy provides a comprehensive understanding of the vibrational modes of this compound, confirming its molecular structure and functional group composition. horiba.com
X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing Analysis
For this compound, single-crystal XRD analysis would provide definitive proof of its molecular structure and conformation. It would also reveal crucial information about the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal packing. This information is vital for understanding the physical properties of the compound, such as its melting point, solubility, and stability.
Table 3: Hypothetical Crystal Data for this compound based on a related structure
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.0 |
| b (Å) | ~11.0 |
| c (Å) | ~16.0 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1380 |
| Z | 4 |
This table is hypothetical and serves as an example of the type of data obtained from a single-crystal XRD experiment. The values are loosely based on the unit cell parameters of a similar molecule for illustrative purposes. arabjchem.org
Powder XRD can also be employed to analyze polycrystalline samples, providing information about the crystalline phases present and their purity. xray.cz
Chromatographic Techniques for Separation and Analysis
Chromatography is a laboratory technique for the separation of a mixture. lth.se The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. lth.sewikipedia.org
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. umass.edudu.ac.inslideshare.net In TLC, the stationary phase is a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a flat carrier, such as a glass or plastic plate. umass.eduslideshare.net The mobile phase is a solvent or mixture of solvents that moves up the plate by capillary action. umass.edu
In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. up.ac.zarsc.org By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals and developing the plate in an appropriate solvent system, one can visualize the separation of the components. libretexts.org The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction.
Table 4: Example of TLC for Monitoring the Synthesis of this compound
| Component | Expected Rf Value | Observation |
| Starting Material 1 (e.g., 3-Iodoaniline) | Higher Rf | Spot diminishes over time |
| Starting Material 2 (e.g., Isocyanate source) | Varies | Spot diminishes over time |
| This compound (Product) | Lower Rf | Spot appears and intensifies over time |
Rf values are dependent on the specific stationary and mobile phases used. Generally, more polar compounds have lower Rf values on a polar stationary phase like silica gel.
Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining agents like iodine vapor. jistox.in
High Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgmicrobenotes.com It is a highly improved form of column chromatography where a liquid solvent (mobile phase) is forced through a column packed with a solid adsorbent material (stationary phase) at high pressure. microbenotes.com This allows for high-resolution separations and precise quantification.
HPLC is the method of choice for determining the purity of this compound. sigmaaldrich.com By developing a suitable HPLC method, typically using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a chromatogram can be obtained. wikipedia.orgphenomenex.com The chromatogram displays peaks corresponding to each component in the sample. wikipedia.org The area of the peak for this compound relative to the total area of all peaks provides a measure of its purity. researchgate.net
Table 5: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
These are example parameters and would need to be optimized for the specific analysis.
HPLC can also be used for quantitative analysis to determine the exact concentration of this compound in a sample by comparing its peak area to that of a known standard. ejgm.co.uktorontech.com The high sensitivity and reproducibility of HPLC make it an indispensable tool in the final characterization and quality control of this compound. ejgm.co.ukdoi.org
Computational and Theoretical Investigations of 3 Iodophenylurea Systems
Molecular Modeling Approaches for Conformational and Electronic Structure Analysis
Molecular modeling is a crucial tool for understanding the three-dimensional arrangement of atoms in a molecule and its electronic properties. google.comslideshare.net Conformational analysis, a key aspect of molecular modeling, aims to identify the different spatial arrangements (conformations) of a molecule and their relative energies to determine the most stable structures. google.comconicet.gov.ar
For urea (B33335) derivatives, including those with a phenyl group, the planarity of the urea group and the rotational barriers around the C-N bonds are of significant interest. The substitution pattern on the phenyl ring, such as the iodine atom in 3-iodophenylurea, can influence the preferred conformation. Techniques like systematic searches, where torsion angles are methodically varied, and stochastic methods are employed to explore the conformational landscape. slideshare.net
The electronic structure of a molecule, which describes the distribution of electrons, dictates its chemical reactivity and physical properties. numberanalytics.com Computational methods like Density Functional Theory (DFT) are commonly used to calculate the electronic wavefunction and predict properties such as molecular orbital energies, charge distributions, and electrostatic potentials. numberanalytics.comnrel.gov For instance, in studies of related benzamide (B126) analogs, the electrostatic gradient established by electron-withdrawing groups was shown to be crucial for receptor interaction, a feature that can be analyzed for this compound. mdpi.com The analysis of electronic structure helps in understanding how this compound might interact with biological targets. numberanalytics.commdpi.com
Table 1: Key Aspects of Molecular Modeling for this compound
| Modeling Aspect | Description | Relevant Techniques |
| Conformational Analysis | Identification of stable 3D arrangements of the molecule by exploring rotational freedom around single bonds. google.comslideshare.net | Systematic Search, Stochastic Methods, Molecular Dynamics. slideshare.net |
| Electronic Structure | Calculation of electron distribution, molecular orbitals, and electrostatic potential to understand reactivity. numberanalytics.com | Density Functional Theory (DFT), Post-Hartree-Fock methods. numberanalytics.com |
| Structural Descriptors | Calculation of topological, geometrical, and electronic features that characterize the molecule. ebi.ac.uk | QSAR (Quantitative Structure-Activity Relationship) analysis. ebi.ac.uknih.gov |
Quantum Chemical Calculations for Reactivity Prediction and Mechanistic Insights
Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. numberanalytics.comnih.gov By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. nih.govchemrxiv.org
These methods can predict various aspects of a chemical reaction, including:
Reaction Rates: By determining the energy barrier of the transition state, the rate of a reaction can be estimated. numberanalytics.com
Reaction Mechanisms: The step-by-step process of bond breaking and formation can be mapped out. numberanalytics.comnih.gov
For this compound, quantum chemical calculations could be used to predict its reactivity in various chemical transformations. For example, the iodine atom can participate in halogen bonding or be a leaving group in nucleophilic substitution reactions. The urea moiety can act as a hydrogen bond donor and acceptor. researchgate.net Computational methods can help to quantify these interactions and predict the most likely reaction pathways. nih.gov The use of automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, allows for the exploration of complex reaction networks without prior assumptions about the mechanism. nih.govscienceopen.com
Simulations of Intermolecular Interactions and Self-Assembly Processes
The interactions between molecules govern their macroscopic properties and their ability to form larger, organized structures through self-assembly. nih.gov Molecular dynamics (MD) simulations are a powerful tool to study these processes in detail. dovepress.comcgmartini.nl In MD simulations, the motion of each atom in a system is calculated over time based on a force field that describes the inter- and intramolecular forces. nih.gov
For this compound, key intermolecular interactions would include:
Hydrogen Bonding: The N-H groups of the urea moiety are strong hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. These interactions are crucial for the formation of dimers and larger aggregates. researchgate.net
π-π Stacking: The phenyl rings can interact with each other through stacking interactions.
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms.
Simulations can reveal how these interactions lead to the self-assembly of this compound molecules into specific structures, such as sheets or fibers. mdpi.comnih.gov Coarse-grained (CG) models, where groups of atoms are represented as single beads, can be used to simulate larger systems over longer timescales, providing insights into the formation of macroscopic structures. nih.govnih.gov The study of self-assembly is fundamental to understanding how molecules organize into functional materials and biological structures. mdpi.com
Table 2: Common Simulation Techniques for Studying Intermolecular Interactions
| Simulation Technique | Description | Application to this compound |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time based on classical mechanics. dovepress.com | Studying the dynamics of hydrogen bonding, π-π stacking, and self-assembly into larger structures. mdpi.comnih.gov |
| Coarse-Grained (CG) MD | A simplified MD approach where groups of atoms are treated as single particles, allowing for longer simulation times and larger systems. nih.govnih.gov | Investigating the formation of mesoscopic and macroscopic structures from this compound molecules. |
| Symmetry-Adapted Perturbation Theory (SAPT) | A quantum mechanical method to accurately calculate the energy of intermolecular interactions and decompose it into physically meaningful components like electrostatics, exchange, induction, and dispersion. mdpi.com | Quantifying the strength and nature of hydrogen bonds and halogen bonds involving this compound. |
Application of Computational Chemistry in Exploring Chemical Space
Computational chemistry plays a vital role in the exploration of chemical space, which encompasses all possible molecules and their properties. chimia.ch Generative models, often based on machine learning, can propose novel molecular structures with desired properties. chemrxiv.orgnih.gov This approach accelerates the discovery of new molecules for various applications, such as drug design and materials science. schrodinger.commpg.de
Starting from a core structure like this compound, computational methods can be used to explore a vast number of derivatives by systematically modifying different parts of the molecule. For example, different substituents could be placed on the phenyl ring, or the phenyl group could be replaced with other aromatic or aliphatic moieties. chemrxiv.org
Quantum chemical calculations can then be used to predict the properties of these virtual compounds, such as their electronic properties, reactivity, and potential biological activity. nrel.govnih.gov This allows for the screening of large virtual libraries to identify promising candidates for synthesis and experimental testing. schrodinger.com This integration of computational screening and experimental validation is a powerful strategy in modern chemical research. nih.gov
Applications of 3 Iodophenylurea and Its Derivatives As Research Probes and Versatile Building Blocks
Precursors for P-Stereogenic Ligands in Asymmetric Catalysis
The synthesis of P-stereogenic phosphines, where the phosphorus atom itself is the chiral center, is a significant challenge in chemistry. 3-Iodophenylurea has emerged as a valuable precursor for creating a novel class of P-stereogenic supramolecular phosphine (B1218219) ligands. ias.ac.inresearchgate.net These ligands are instrumental in asymmetric transformations, where creating a specific enantiomer of a chiral product is desired. researchgate.netresearchgate.net
Development of Chiral Phosphine Ligands for Transition Metal Catalysis
The development of chiral phosphine ligands is central to the advancement of transition-metal-catalyzed asymmetric reactions. wiley-vch.dewikipedia.org The this compound scaffold allows for the synthesis of these ligands through metal-catalyzed P-C (phosphorus-carbon) bond formation. ias.ac.inmagtech.com.cn
Key synthetic strategies involve the cross-coupling of 1-(3-iodophenyl)urea with various secondary phosphines. For instance:
Palladium-Catalyzed Coupling: An isolated Palladium(II) complex has been shown to effectively catalyze the P-C coupling reaction between secondary phosphines, like tolylphenylphosphine, and 1-(3-iodophenyl)urea, producing P-stereogenic phosphines with exceptionally high enantiomeric excess (up to 97% ee). acs.org Another approach utilizes a (R,R)-QuinoxP* ligated palladium complex to catalyze the direct P-C coupling of cyclic secondary phosphines with 1-(3-iodophenyl)urea. researchgate.net
Nickel-Catalyzed Coupling: Nickel catalysis has also been successfully employed. A chiral nickel complex, [Ni-((S,S)Me-FerroLANE)(phenyl)(I)], facilitates the P-C coupling of racemic methyl(phenyl)phosphine with 1-(3-iodophenyl)urea to generate P-chiral supramolecular phosphines. ias.ac.inias.ac.in Subsequent treatment with sulfur protects the resulting phosphine from inversion at the phosphorus center, yielding a stable product with excellent enantiomeric excess (99% ee). ias.ac.in
These phosphine ligands, featuring a urea (B33335) group, are often termed "supramolecular phosphine ligands" because the urea moiety can form hydrogen bonds, which is crucial for their function. ias.ac.in
Utility in Asymmetric Hydrogenation Reactions of Functionalized Alkenes
Ligands derived from this compound have demonstrated remarkable performance in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, a vital reaction for producing chiral molecules for pharmaceuticals and fine chemicals. researchgate.netwiley-vch.de The supramolecular nature of these ligands, where the urea group plays an active role, is key to their success. acs.org
The self-assembly of these P-chiral ligands on a rhodium metal center creates a well-defined chiral environment that leads to high enantioselectivity. researchgate.netacs.org For example, a supramolecular phosphine derived from tolylphenylphosphine and 1-(3-iodophenyl)urea was used in the asymmetric hydrogenation of an alkene, yielding the product with 99% enantiomeric excess and excellent conversion. acs.org Similarly, ligands formed from the coupling of 2,3-dihydro-1H-phosphindole and a pyridine-based analogue of this compound, when part of a Rhodium complex, catalyzed the hydrogenation of a library of 16 different functionalized olefins, delivering chiral products with outstanding conversion and enantioselectivity consistently above 99%. researchgate.net
| Substrate (Functionalized Alkene) | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl (Z)-α-acetamidocinnamate | Rh-complex with L2 | >99 | >99 | researchgate.net |
| Methyl (Z)-α-acetamidocinnamate | Rh-complex with 6b** | >99 | 99 | acs.org |
| Dimethyl itaconate | Rh-complex with L2 | >99 | >99 | researchgate.net |
| Methyl 2-acetamidoacrylate | Rh-complex with L2 | >99 | >99 | researchgate.net |
| N-(1-Phenylvinyl)acetamide | Rh-complex with L2 | >99 | >99 | researchgate.net |
| Itaconic acid | Rh-complex with L2* | >99 | >99 | researchgate.net |
* L2 is a P-chiral supramolecular phosphine derived from the coupling of 2,3-dihydro-1H-phosphindole and 2-iodo/6-hydroxy pyridine. ** 6b is {1-(3-(phenyl(o-tolyl)phosphanyl)phenyl)urea}, derived from tolylphenylphosphine and 1-(3-iodophenyl)urea.
Scaffold for Complex Molecular Architectures in Synthetic Chemistry
Molecular scaffolds are core structures upon which more complex molecules can be built. nih.gov this compound is an effective scaffold due to its dual functionality: the aryl iodide allows for predictable modifications through established cross-coupling chemistry, while the urea group provides a means for directed, non-covalent interactions. researchgate.netacs.org
Integration into Supramolecular Systems and Assemblies
Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. uni-freiburg.de The urea group of this compound and its derivatives is a powerful hydrogen-bonding motif. acs.orgacs.orgresearchgate.net The two N-H groups of the urea can act as hydrogen-bond donors, interacting with suitable acceptors on other molecules or even within the same molecule. acs.org
This property is deliberately exploited in ligand design. P-stereogenic phosphines synthesized using this compound have an in-built hydrogen bonding motif. acs.orgacs.org This allows the monodentate phosphine ligands to self-assemble on a metal template, effectively mimicking the behavior of a bidentate ligand. acs.orguni-freiburg.de This supramolecular assembly creates a well-defined and rigid catalytic pocket around the metal center, which can enhance both catalytic activity and selectivity. researchgate.netnih.gov For example, rhodium complexes of these ligands have been shown to form self-assembled structures where hydrogen bonding between the urea groups plays a critical role in controlling the catalyst's performance. acs.org
Role in the Construction of Diverse Arylurea-Based Chemical Libraries
Chemical libraries, which are large collections of related but structurally distinct compounds, are essential tools in drug discovery and materials science. The this compound structure is an excellent starting point for building arylurea-based libraries. The carbon-iodine bond is relatively weak and highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. magtech.com.cnnih.gov
This reactivity allows for the systematic and modular introduction of diverse chemical functionalities at the 3-position of the phenyl ring. Starting from a single precursor, this compound, a vast array of derivatives can be synthesized by varying the coupling partner. This approach is highly valuable for generating libraries of compounds for screening purposes, such as in the development of new catalysts or biologically active molecules. rsc.orgacs.org The reliability of these coupling reactions makes this compound a versatile platform for combinatorial chemistry and the rapid exploration of chemical space. researchgate.net
Fundamental Studies in Coordination Chemistry and Ligand Design
The study of how ligands bind to metal ions is a cornerstone of coordination chemistry. wikipedia.org Derivatives of this compound have become important subjects in fundamental studies of ligand design, particularly for understanding how secondary interactions can influence a catalyst's properties. acs.org
The design of these ligands is a rational process, not a random one. The urea moiety is intentionally incorporated to introduce a hydrogen-bonding capability. acs.orgacs.org This secondary coordination sphere interaction, which is not a direct bond to the metal, is crucial for the ligand's function. nih.gov Studies have shown that hydrogen bonding between the urea group of the ligand and the substrate can help to orient the substrate correctly within the catalyst's active site, leading to higher selectivity. acs.orgnih.gov
The self-assembly of these ligands on metal centers like rhodium, palladium, and platinum has been studied to understand how these supramolecular structures form and influence reactivity. researchgate.netacs.org For example, NMR experiments have provided direct evidence of hydrogen bonding in rhodium complexes, confirming that the urea groups are involved in creating a larger, organized structure. acs.org This research advances the fundamental understanding of how to design more efficient and selective catalysts by engineering not only the direct ligand-metal bond but also the secondary, non-covalent interactions within the catalytic system. nih.govnih.gov
Future Directions and Emerging Research Avenues for 3 Iodophenylurea in Chemical Sciences
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of 3-Iodophenylurea and its analogs often relies on conventional batch methods that can be energy-intensive and may generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles, which emphasize waste reduction, energy efficiency, and the use of renewable resources. researchgate.netlibretexts.orgacsgcipr.org
Emerging synthetic technologies that hold promise for the synthesis of this compound include:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced reaction control, improved safety, and ease of scalability. nih.govthieme-connect.degoogle.com The synthesis of urea (B33335) derivatives in continuous-flow reactors has been demonstrated to be efficient, with short reaction times and high yields. oaepublish.com This methodology could be adapted for the synthesis of this compound, potentially leading to a more streamlined and cost-effective production process.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. ijnrd.orgresearchgate.netnih.govresearchgate.net The application of microwave-assisted synthesis to the formation of the urea linkage in this compound could offer a rapid and efficient alternative to conventional heating methods.
Photocatalysis and Electrosynthesis: These methods utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions. oaepublish.combohrium.comnih.govpatsnap.comacs.orgacs.org The development of photocatalytic and electrochemical methods for the synthesis of ureas is an active area of research. These approaches could provide more sustainable routes to this compound by reducing the reliance on harsh reagents and high temperatures.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. While the direct biocatalytic synthesis of this compound has not been reported, the enzymatic synthesis of other urea derivatives suggests the potential for developing a biocatalytic route.
A comparative overview of these potential synthetic methodologies is presented in Table 1.
| Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. |
| Photocatalysis/Electrosynthesis | Mild reaction conditions, use of sustainable energy sources. |
| Biocatalysis | High selectivity, environmentally benign conditions. |
Exploration of New Chemical Transformations and Reaction Pathways
The presence of both a urea moiety and an iodine-substituted phenyl ring in this compound opens up a wide range of possibilities for new chemical transformations.
The urea functional group can act as a directing group in C-H activation reactions, facilitating the functionalization of the aromatic ring at positions ortho to the urea substituent. beilstein-journals.orgresearchgate.net Cationic palladium(II) complexes, for instance, have been shown to be highly effective in catalyzing C-H activation/cross-coupling reactions of arylureas at room temperature. beilstein-journals.orgresearchgate.net This suggests that this compound could be a valuable substrate for the synthesis of more complex, polysubstituted aromatic compounds.
Furthermore, the carbon-iodine bond is a versatile handle for a variety of cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgmasterorganicchemistry.com Potential cross-coupling reactions involving this compound include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. researchgate.netnih.govrsc.orgyonedalabs.com
Sonogashira Coupling: Reaction with terminal alkynes to produce arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.orgbeilstein-journals.orgyoutube.com
Heck Reaction: Reaction with alkenes to form substituted alkenes. wikipedia.orgfu-berlin.deorganic-chemistry.orgnih.govresearchgate.net
Buchwald-Hartwig Amination: Reaction with amines to create new C-N bonds. acsgcipr.orgwikipedia.orgrsc.orglibretexts.orgnih.gov
The successful application of these reactions to this compound would provide access to a diverse library of novel compounds with potential applications in various fields. A summary of these potential transformations is provided in Table 2.
| Reaction Type | Coupling Partner | Potential Product |
| C-H Activation | Various | Ortho-functionalized this compound derivatives |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Biaryl urea derivatives |
| Sonogashira Coupling | Terminal alkynes | Arylalkynyl urea derivatives |
| Heck Reaction | Alkenes | Alkenylphenylurea derivatives |
| Buchwald-Hartwig Amination | Amines | Aminophenyl-phenylurea derivatives |
Extended Applications in Areas of Chemical Innovation and Discovery
The unique structural features of this compound make it a promising candidate for a range of applications in chemical innovation.
Q & A
Q. Q1. What are the established synthetic methodologies for 3-Iodophenylurea, and how can researchers optimize reaction conditions?
Methodological Answer: The synthesis of this compound typically involves iodination of phenylurea derivatives or coupling reactions using iodine-containing precursors. Key steps include:
- Direct iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) .
- Coupling reactions : Ullmann-type coupling between iodobenzene derivatives and urea analogs, catalyzed by copper(I) iodide .
- Optimization strategies : Vary molar ratios of reactants, solvent polarity, and reaction time. Monitor progress via TLC or HPLC. Validate purity using melting point analysis and NMR spectroscopy .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Identify urea C=O stretch (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure to confirm iodine positioning and hydrogen-bonding networks (e.g., Acta Crystallographica data ).
Advanced Research Questions
Q. Q3. How can researchers address contradictory data in this compound’s biological activity across studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls.
- Replicate experiments : Perform triplicate trials with independent synthetic batches.
- Meta-analysis : Compare results with prior studies (e.g., discrepancies in IC₅₀ values may stem from solvent/DMSO interference) .
Q. Q4. What experimental design principles apply when studying this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Control variables : Fix temperature (80–100°C), solvent (toluene/DMF), and catalyst loading (5–10 mol% Pd/Cu).
- Mechanistic probes : Use deuterated analogs to track hydrogen transfer or isotopic labeling for kinetic studies.
- High-throughput screening : Test ligand libraries (e.g., phosphine ligands) to enhance coupling efficiency .
Q. Q5. How can computational methods (e.g., DFT) complement experimental studies of this compound’s electronic properties?
Methodological Answer:
Q. Q6. What are the ethical and safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays in rodent models before in vivo studies.
- Waste disposal : Neutralize iodine-containing byproducts with sodium thiosulfate to prevent environmental release .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
